molecular formula C27H38FN3O6S B569347 Rosuvastatin Isoamyl Ester CAS No. 1197348-98-3

Rosuvastatin Isoamyl Ester

Cat. No.: B569347
CAS No.: 1197348-98-3
M. Wt: 551.674
InChI Key: OEDAIKXIOPRNBH-CXYUPCIPSA-N
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Description

Rosuvastatin Isoamyl Ester: is a derivative of rosuvastatin, a well-known lipid-lowering agent. Rosuvastatin is a member of the statin class of medications, which are used to lower cholesterol levels and reduce the risk of cardiovascular diseases. The esterification of rosuvastatin with isoamyl alcohol results in this compound, which may exhibit unique pharmacokinetic and pharmacodynamic properties compared to its parent compound .

Mechanism of Action

Target of Action

Rosuvastatin Isoamyl Ester, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

This compound is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting this pathway, this compound reduces the production of these lipids .

Pharmacokinetics

Rosuvastatin is given once daily in doses ranging from 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .

Result of Action

The primary result of this compound’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke . Statins have been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary between races . Additionally, interactions with other drugs, such as darunavir/ritonavir, erythromycin, fluconazole, itraconazole, and antacid, can affect the action of rosuvastatin . The clinical relevance of these interactions is yet to be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rosuvastatin isoamyl ester typically involves the esterification of rosuvastatin with isoamyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : Rosuvastatin isoamyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another statin used to lower cholesterol levels.

    Simvastatin: A statin with similar lipid-lowering effects.

    Pravastatin: A statin with a different pharmacokinetic profile.

    Fluvastatin: A statin with unique chemical properties.

Uniqueness: : Rosuvastatin isoamyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties such as improved solubility and bioavailability compared to its parent compound, rosuvastatin .

Properties

IUPAC Name

3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDAIKXIOPRNBH-CXYUPCIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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